Synthesis of 6-Ethyl-3-formylchromone from 4-Ethylphenol: A Technical Guide
Synthesis of 6-Ethyl-3-formylchromone from 4-Ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 6-ethyl-3-formylchromone, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, 4-ethylphenol. The synthesis involves a three-step process: acetylation of the starting phenol, subsequent Fries rearrangement to form the key intermediate 2'-hydroxy-5'-ethylacetophenone, and a final cyclization and formylation via the Vilsmeier-Haack reaction.
This document outlines detailed experimental protocols derived from established methodologies for analogous transformations, presents quantitative data in structured tables, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of 6-ethyl-3-formylchromone from 4-ethylphenol can be logically divided into three primary stages. The overall transformation is depicted in the workflow diagram below.
Figure 1: Synthetic pathway from 4-ethylphenol to 6-ethyl-3-formylchromone.
Experimental Protocols
The following protocols are representative procedures based on analogous reactions and established chemical principles.[1][2][3] Researchers should conduct appropriate safety assessments and small-scale trials before scaling up.
Step 1: Synthesis of 4-Ethylphenyl acetate
This step involves the esterification of 4-ethylphenol with acetic anhydride.[4]
Methodology:
-
To a stirred solution of 4-ethylphenol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add pyridine (1.2 eq) as a catalyst.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-ethylphenyl acetate, which can be purified by vacuum distillation.
Step 2: Synthesis of 2'-Hydroxy-5'-ethylacetophenone via Fries Rearrangement
The Fries rearrangement of 4-ethylphenyl acetate yields a mixture of ortho and para isomers.[1][2] Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this synthesis.
Methodology:
-
To a flask charged with anhydrous aluminum chloride (AlCl3) (2.5 eq), add nitrobenzene as a solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to approximately 160 °C.
-
Slowly add 4-ethylphenyl acetate (1.0 eq) to the heated AlCl3 suspension with vigorous stirring.
-
Maintain the reaction temperature at 160-165 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product into diethyl ether or a similar organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, the resulting mixture of ortho and para isomers can be separated by fractional distillation or column chromatography. The ortho-isomer, 2'-hydroxy-5'-ethylacetophenone, is typically a liquid or low-melting solid.
Step 3: Synthesis of 6-Ethyl-3-formylchromone via Vilsmeier-Haack Reaction
This final step involves the reaction of 2'-hydroxy-5'-ethylacetophenone with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide) to yield the target chromone.[5][6][7][8]
Methodology:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (approx. 10 eq) to 0-5 °C in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl3) (approx. 2.5 eq) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
To this freshly prepared reagent, add a solution of 2'-hydroxy-5'-ethylacetophenone (1.0 eq) in a minimal amount of DMF dropwise with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to stir at room temperature overnight. The mixture may become a thick mass.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g per 0.01 mol of substrate) with vigorous stirring to decompose the reaction complex.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a solid precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure 6-ethyl-3-formylchromone.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product. Please note that the data for the intermediate 2'-hydroxy-5'-ethylacetophenone is approximated from its methyl analog due to a lack of specific experimental data in the literature.
Table 1: Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 4-Ethylphenol | C8H10O | 122.16 | Colorless to pale yellow solid | 40-42 | 218-219 |
| 4-Ethylphenyl acetate | C10H12O2 | 164.20 | Colorless liquid | N/A | 227 |
| 2'-Hydroxy-5'-ethylacetophenone | C10H12O2 | 164.20 | Liquid/Low-melting solid | ~45-48 (est. from methyl analog)[9][10] | N/A |
| 6-Ethyl-3-formylchromone | C12H10O3 | 202.21 | Solid | 108-110 | N/A |
Table 2: Expected Yields and Spectroscopic Data
| Compound | Expected Yield (%) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm, CDCl₃) |
| 4-Ethylphenyl acetate | >90 | ~1760 (C=O, ester), ~1200 (C-O, ester) | ~7.1 (d, 2H), ~6.9 (d, 2H), ~2.6 (q, 2H), ~2.3 (s, 3H), ~1.2 (t, 3H) |
| 2'-Hydroxy-5'-ethylacetophenone | 60-75 (ortho-isomer) | ~3300-3000 (O-H, broad), ~1650 (C=O, ketone), ~1615, 1500 (C=C, aromatic) | ~12.0 (s, 1H, OH), ~7.4 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), ~2.6 (q, 2H), ~2.5 (s, 3H), ~1.2 (t, 3H) (estimated from methyl analog)[9][11][12] |
| 6-Ethyl-3-formylchromone | 70-90 | ~1680 (C=O, aldehyde), ~1640 (C=O, pyrone), ~1610 (C=C) | ~9.9 (s, 1H, CHO), ~8.2 (s, 1H), ~7.6-7.4 (m, 3H), ~2.8 (q, 2H), ~1.3 (t, 3H) |
Note: N/A indicates data is not applicable or readily available. Spectroscopic data for intermediates are predictive based on analogous structures.
Logical Relationships and Signaling Pathways
The logical progression of the synthesis is straightforward, with each step building upon the previous one to construct the final complex molecule. The key transformations are the creation of the ortho-acetyl phenol functionality and the subsequent Vilsmeier-Haack cyclization.
Figure 2: Logical flow of key bond formations and structural changes.
This technical guide provides a foundational framework for the synthesis of 6-ethyl-3-formylchromone. The provided protocols, data, and diagrams are intended to aid researchers in the planning and execution of this multi-step synthesis. Adaptation and optimization of the described conditions may be necessary to achieve desired outcomes in a specific laboratory setting.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. 4-Ethylphenyl acetate (3245-23-6) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2'-Hydroxy-5'-methylacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
Figure 1. Chemical Structure of 6-Ethyl-3-formylchromone.
